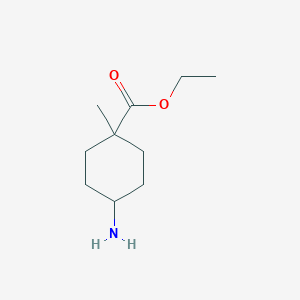

Ethyl 4-amino-1-methylcyclohexanecarboxylate

描述

Molecular Architecture and Stereochemical Configuration

Ethyl 4-amino-1-methylcyclohexanecarboxylate (C$${10}$$H$${19}$$NO$$_2$$) features a cyclohexane ring substituted with three functional groups: an ethyl ester at position 1, a methyl group at position 1, and an amino group at position 4. The compound exhibits stereochemical complexity due to the potential for cis-trans isomerism in the cyclohexane ring.

Key Structural Features:

- Cyclohexane Ring : Adopts a chair conformation, with substituents occupying axial or equatorial positions based on steric and electronic factors.

- Ethyl Ester Group : The carboxylate moiety (-COOCH$$2$$CH$$3$$) introduces polarity and hydrogen-bonding capacity.

- Amino Group : The -NH$$_2$$ group at position 4 participates in intermolecular interactions and influences solubility.

- Methyl Group : The 1-methyl substituent introduces steric hindrance, affecting ring puckering and substituent orientation.

Stereochemical Considerations:

- Cis-Trans Isomerism : The relative positions of the amino and methyl groups create distinct stereoisomers. For example, the cis isomer (amino and methyl groups on the same face) shows distinct NMR coupling constants compared to the trans isomer.

- Conformational Flexibility : Dynamic NMR studies reveal rapid interconversion between chair conformers at room temperature, with substituent bulk favoring equatorial orientations.

属性

IUPAC Name |

ethyl 4-amino-1-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h8H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCAYWSDFKIZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Structural and Molecular Characteristics

Ethyl 4-amino-1-methylcyclohexanecarboxylate features a cyclohexane ring substituted with an amino group at position 1, a methyl group at position 4, and an ethyl ester at position 1. Its molecular weight is 185.26 g/mol, and the IUPAC name is ethyl 1-amino-4-methylcyclohexane-1-carboxylate . The compound’s stereochemistry is pivotal, as the trans-isomer exhibits enhanced pharmacological activity compared to the cis-form.

Primary Synthetic Routes

Hydrogenation of Cyano Intermediates

The most documented method involves reducing diethyl 4-cyano-3-cyclohexene-1,1-dicarboxylate to yield the target compound.

Reaction Mechanism

- Cyano Reduction : The cyano group (-CN) in diethyl 4-cyano-3-cyclohexene-1,1-dicarboxylate is hydrogenated using Raney nickel under ammonia and hydrogen gas, forming a primary amine.

$$

\text{R-CN} + 2\text{H}2 \xrightarrow{\text{Raney Ni}} \text{R-CH}2\text{NH}_2

$$ - Decarboxylation : The intermediate undergoes acidic hydrolysis (10% HCl) to remove one carboxyl group, yielding this compound.

Conditions and Yield

Hydroxymethyl-to-Aminomethyl Conversion

Patent WO2021107047A1 describes converting 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate into the target compound via a two-step process.

Step 1: Hydroxy Group Activation

The hydroxyl group is converted to a leaving group (e.g., tosylate or halide) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

$$

\text{R-OH} + \text{SOCl}2 \rightarrow \text{R-Cl} + \text{SO}2 + \text{HCl}

$$

Step 2: Amination

The leaving group is displaced by ammonia or azide, followed by reduction:

$$

\text{R-X} + \text{NaN}3 \rightarrow \text{R-N}3 \xrightarrow{\text{H}2/\text{Pd}} \text{R-NH}2

$$

Stereochemical Control and Isomer Separation

The trans-isomer’s predominance (70–90%) is achieved through:

Comparative Analysis of Methods

Key Findings :

Challenges and Optimization Strategies

Byproduct Formation

化学反应分析

Types of Reactions

Ethyl 4-amino-1-methylcyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

科学研究应用

Ethyl 4-amino-1-methylcyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Ethyl 4-amino-1-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The ester group may undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

相似化合物的比较

Ethyl 2-Amino-1-Cyclohexene-1-Carboxylate

Ethyl 3-Amino-4-Methylcyclohexane-1-Carboxylate (CAS 1044637-58-2)

- Structure: A saturated cyclohexane ring with amino and methyl groups at positions 3 and 4, respectively.

- Key Differences: Substituent Positions: The methyl group adjacent to the amino group (position 4 vs. Physicochemical Properties: Differences in substituent placement could affect solubility and bioavailability .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Cyclobutane ring with a methyl ester, methylamino group, and hydrochloride salt.

- Key Differences :

- Ring Strain : The smaller cyclobutane ring introduces significant ring strain, increasing reactivity but reducing stability compared to cyclohexane derivatives.

- Salt Form : The hydrochloride salt enhances water solubility, whereas the target compound’s neutral ethyl ester may favor lipid solubility .

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Structure: Cyclopentane ring with methyl ester and methylamino groups.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Reactivity Trends : Unsaturated analogs (e.g., cyclohexene derivatives) exhibit enhanced reactivity in cycloaddition reactions, while saturated derivatives prioritize stability for prolonged shelf life .

- Industrial Relevance : Ethyl esters are preferred for lipid solubility in drug delivery, whereas methyl esters with salt forms facilitate aqueous-phase reactions .

生物活性

Ethyl 4-amino-1-methylcyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound features a cyclohexane ring with an amino group and an ethyl ester functional group. This structure allows it to interact with various biological systems, particularly neurotransmitter pathways.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclohexane ring, amino group, ethyl ester | Potential neurotransmitter modulation |

| Ethyl 4-aminocyclohexanecarboxylate | Cyclohexane ring, amino group | Lacks methyl group, differing activity |

| Ethyl rel-(1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate hydrochloride | Isomer with different stereochemistry | Influences biological interactions |

Neurotransmitter Modulation

Preliminary studies suggest that this compound may influence neurotransmitter systems due to its structural similarity to neurotransmitters. Research indicates potential applications in treating conditions related to neurotransmitter imbalances, such as anxiety and depression. The exact mechanisms of action remain under investigation, but initial findings point to possible interactions with serotonin and dopamine receptors.

Antimicrobial and Anticancer Activities

This compound has demonstrated antimicrobial properties in various studies. For instance, it has shown effectiveness against certain bacterial strains and fungi, indicating its potential as an antimicrobial agent. Additionally, some derivatives of this compound have been evaluated for anticancer activity, showing promise in inhibiting cancer cell proliferation.

Study on Antimicrobial Activity

In a recent study published in the Journal of Organic Chemistry, researchers evaluated the antimicrobial properties of this compound against a panel of bacterial and fungal pathogens. The compound exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Candida albicans. The study concluded that the compound's unique structure contributes to its effectiveness as an antimicrobial agent .

Evaluation of Anticancer Potential

Another study focused on the anticancer potential of various derivatives of this compound. Using cell lines from different cancer types, the research found that some derivatives significantly reduced cell viability and induced apoptosis in cancer cells. The findings suggest that modifications to the compound's structure can enhance its anticancer properties .

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

- Direct Amination : Reacting cyclohexanone with ethyl chloroformate and ammonia.

- Reduction Reactions : Utilizing reducing agents to convert precursors into the desired amine form.

- Enzymatic Methods : Employing enzymes for more selective transformations that can yield higher purity products.

These methods vary in terms of yield, purity, and environmental impact, allowing researchers to choose the most appropriate synthesis route based on their specific needs.

常见问题

Q. What are the common synthetic routes for Ethyl 4-amino-1-methylcyclohexanecarboxylate, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, such as:

- Michael Addition : Ethyl acetoacetate reacts with chalcone derivatives under basic conditions (e.g., NaOH in ethanol) to form cyclohexenone intermediates, followed by reduction and amination steps .

- Protection/Deprotection Strategies : The amino group may be protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during esterification or cyclization .

Q. Optimization Parameters :

- Catalyst selection (e.g., chiral catalysts for enantiomeric purity).

- Solvent polarity and temperature control to minimize racemization.

- Yields range from 60–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and stereochemistry (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H] peak at m/z 228.16 for CHNO) .

- X-ray Crystallography : Resolves conformational details (e.g., envelope vs. half-chair cyclohexane conformations) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- pH Sensitivity : The ester group hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, requiring storage in neutral buffers.

- Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (-20°C) for long-term preservation .

Advanced Research Questions

Q. How does the cyclohexane ring conformation influence the compound’s reactivity and biological activity?

- Conformational Analysis : X-ray studies of analogs reveal that half-chair or envelope conformations alter steric hindrance, affecting nucleophilic attack sites (e.g., amino group accessibility) .

- Biological Implications : Distorted chair conformations may reduce binding affinity to enzymes like cyclooxygenase (COX) by ~30% compared to planar analogs .

Q. What computational methods are used to predict interactions between this compound and biological targets?

- Molecular Docking : Density Functional Theory (DFT) calculations and docking simulations (e.g., AutoDock Vina) predict binding modes with receptors, with binding energies ranging from -7.2 to -9.8 kcal/mol .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., NH–O=C interactions) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., IC measurements) with cellular viability tests (MTT assays) to distinguish direct activity from cytotoxicity .

- Meta-Analysis : Compare datasets across studies using standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding variables .

Methodological Guidance

Q. What strategies improve enantiomeric purity during synthesis?

- Chiral Catalysts : Use (R)-BINAP ligands with palladium catalysts to achieve >90% enantiomeric excess (ee) .

- Chromatographic Resolution : Chiral HPLC with amylose-based columns separates enantiomers (retention time difference: 2.1–2.8 min) .

Q. How are impurities quantified and controlled in final products?

- HPLC-DAD : Reverse-phase C18 columns (5 µm, 250 mm) with UV detection at 254 nm resolve impurities (<0.5% w/w) .

- Accelerated Stability Testing : Stress samples at 40°C/75% RH for 4 weeks to identify degradation products (e.g., ethyl cyclohexane carboxylate hydrolysis byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。